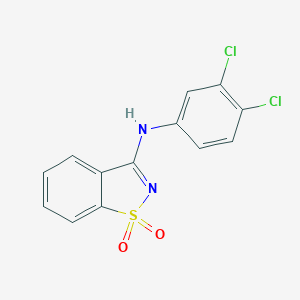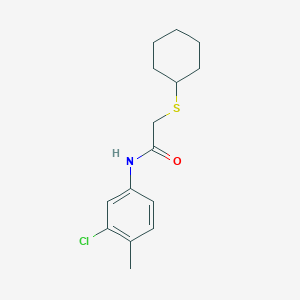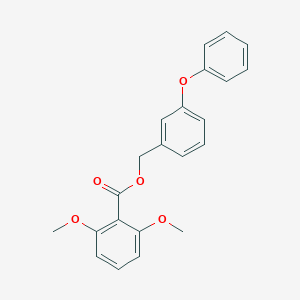
N-(3,4-dichlorophenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine, commonly known as DCDT, is a synthetic organic compound that has been extensively studied for its potential applications in various fields of science. DCDT is a heterocyclic compound that contains a benzisothiazole ring and a dichlorophenyl group, which makes it a potent antimicrobial and antifungal agent.
Applications De Recherche Scientifique
DCDT has been extensively studied for its potential applications in various fields of science. In microbiology, DCDT has been shown to have potent antimicrobial and antifungal properties. It has been tested against various pathogenic bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger, and has been found to be effective in inhibiting their growth. DCDT has also been tested for its potential use as a disinfectant in hospitals and other healthcare settings.
In chemistry, DCDT has been used as a reagent in the synthesis of various organic compounds. It has been shown to be a useful reagent for the synthesis of thiazoles, benzisothiazoles, and other heterocyclic compounds.
In pharmacology, DCDT has been studied for its potential use as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation. DCDT has also been tested for its potential use as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of DCDT is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. DCDT has been shown to bind to the cell membrane of bacteria and fungi, causing leakage of intracellular contents and ultimately leading to cell death.
Biochemical and Physiological Effects:
DCDT has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that DCDT can be irritating to the skin and eyes, and precautions should be taken when handling it.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DCDT is its broad-spectrum antimicrobial and antifungal properties. It has been shown to be effective against a wide range of pathogenic microorganisms, making it a potentially useful tool for laboratory experiments. Additionally, DCDT is relatively easy to synthesize and is readily available.
One of the limitations of DCDT is that its mechanism of action is not fully understood. This makes it difficult to predict its efficacy against different microorganisms and to optimize its use in laboratory experiments. Additionally, while DCDT is generally considered safe for use in laboratory experiments, it is important to take precautions when handling it due to its potential irritant properties.
Orientations Futures
There are several future directions for research on DCDT. One area of interest is the development of more effective antimicrobial and antifungal agents based on the structure of DCDT. Another area of interest is the study of the potential use of DCDT as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of DCDT and to optimize its use in laboratory experiments.
Méthodes De Synthèse
DCDT can be synthesized by reacting 3,4-dichloroaniline with 1,1-dioxide-1,2-benzisothiazole in the presence of a base such as sodium hydroxide. The reaction takes place at a temperature range of 80-100°C, and the product is obtained in high yield and purity. The synthesis of DCDT is a straightforward process that can be easily scaled up for industrial applications.
Propriétés
Nom du produit |
N-(3,4-dichlorophenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine |
|---|---|
Formule moléculaire |
C13H8Cl2N2O2S |
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-10-6-5-8(7-11(10)15)16-13-9-3-1-2-4-12(9)20(18,19)17-13/h1-7H,(H,16,17) |
Clé InChI |
OVUIIQPNLKOWSC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)

![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)
![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)

![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)